4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
Overview
Description
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid and its derivatives are a class of compounds that have been synthesized and investigated for various biological activities, including anti-HIV properties and interactions with DNA. These compounds are characterized by the presence of a 4,6-dimethylpyrimidin-2-yl group attached to an amino benzoic acid moiety, which is a common structural feature in this class of chemicals.
Synthesis Analysis
The synthesis of derivatives of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid involves various chemical reactions. For instance, one derivative was synthesized by reacting isatin with sulphadimidine, resulting in compounds with confirmed structures through IR, (1)H NMR data, and elemental analysis . Another derivative was obtained by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a product characterized by IR, NMR, UV-Vis, and X-ray single crystal diffraction techniques . Additionally, a rapid synthesis method involving diazotization of anthranilic acid and coupling with 2-amino-4,6-dimethylpyrimidine has been reported .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray analysis has revealed that one derivative crystallizes in the triclinic space group with specific unit-cell parameters . Another study reported the crystal structure of a related compound belonging to monoclinic symmetry with detailed crystal parameters .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to interact with biological targets. For example, some derivatives have shown anti-HIV activity against HIV-1 and HIV-2 strains . The interaction with double-stranded DNA (dsDNA) has been studied using electronic absorption titration, thermal denaturation measurement, and viscosity techniques, indicating minor groove binding . Additionally, the DNA cleavage activity of a synthesized derivative was evaluated, showing no disruptive effect on plasmid DNA .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through experimental and theoretical methods. Density Functional Theory (DFT) has been employed to study the geometry and spectroscopic properties, such as FT-IR and UV-Vis spectra, and to compute chemical shifts for 1H NMR . The electronic structure and optical properties of a co-crystal involving benzoic acid and 2-amino-4,6-dimethylpyrimidine have been investigated using DFT, revealing insights into the charge transfer and chemical bonding characters . The photophysical properties of a methyl ester derivative have been explored, showing evidence of charge transfer emission from a weak primary amino donor .
Scientific Research Applications
Synthesis and Structural Analysis
- 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid has been utilized in the synthesis of new chemical compounds. One study details its use in creating 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, exploring its structure through spectroscopic measurements and DNA cleavage activity. This compound did not show disruptive effects on DNA or cleavage of the double helix structure (Çiğdem Karabacak Atay et al., 2018).
Biological Activity
- Research has been conducted on the antibacterial and insecticidal potential of pyrimidine-linked pyrazole heterocyclics synthesized from 4,6-dimethylpyrimidin-2-yl. This study evaluated the compounds against various insects and microorganisms, demonstrating their biological activity (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Antifungal Properties
- Derivatives of dimethylpyrimidin, including compounds related to 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid, have shown significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).
Crystal Structure Studies
- The compound has been a focus in the study of crystal structures. Research involving its derivatives, like 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, provided insights into hydrogen-bonding interactions and molecular adducts (D. Lynch et al., 2000).
Fluorescence Binding Studies
- Studies have been conducted on the fluorescence binding of p-hydroxycinnamic acid amides, including derivatives of 4,6-dimethylpyrimidin-2-yl, with bovine serum albumin. This research provides insights into the interaction of these compounds with proteins, which is important for understanding their biological functions (Fa-Yan Meng et al., 2012).
Co-crystal Formation
- The formation of co-crystals involving this compound has been studied, providing insights into tautomeric forms and molecular interactions. This research is significant in understanding the solid-state properties of pharmaceuticals (Jie Lu et al., 2011).
Computational Chemistry
- The compound has been a subject in computational chemistry studies, aiding in the understanding of its electronic structure and optical properties. These studies are crucial for predicting the behavior and applications of such compounds in various fields (A. Reshak, 2015).
Synthesis of Derivatives
- Research has also focused on synthesizing various derivatives of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid for potential use in pharmaceuticals and other applications. This includes exploring novel synthesis methods and evaluating their effectiveness (O. Hordiyenko et al., 2020).
Future Directions
The future directions for the study and application of “4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety and hazard assessments would be beneficial. The potential pharmacological activities of this compound, as suggested by its structural similarity to sulfonamides, could also be an interesting area for future research .
properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-11-5-3-10(4-6-11)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQYEHFOENIYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352712 | |
Record name | 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | |
CAS RN |
81261-97-4 | |
Record name | 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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